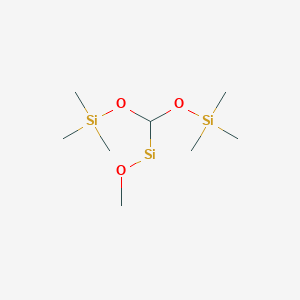
S-(N-PhenylthiocarbaMoyl)-glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(N-PhenylthiocarbaMoyl)-glutathione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular redox reactions and detoxification processes. The addition of the N-phenylthiocarbamoyl group to glutathione enhances its chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(N-PhenylthiocarbaMoyl)-glutathione typically involves the reaction of glutathione with phenyl isothiocyanate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Glutathione+Phenyl isothiocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction parameters. The process includes purification steps such as crystallization, filtration, and chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions: S-(N-PhenylthiocarbaMoyl)-glutathione undergoes various chemical reactions, including:
Oxidation: The thiol group in the glutathione moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol.
Substitution: The phenylthiocarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Regenerated thiol form of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
S-(N-PhenylthiocarbaMoyl)-glutathione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying redox reactions and as a ligand in coordination chemistry.
Biology: Investigated for its role in cellular detoxification and protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of materials with specific redox properties and as a stabilizer in various formulations.
作用机制
The mechanism of action of S-(N-PhenylthiocarbaMoyl)-glutathione involves its interaction with cellular thiol groups and redox-active enzymes. The compound can modulate the redox state of cells by participating in thiol-disulfide exchange reactions. It targets pathways involved in oxidative stress response and detoxification, thereby protecting cells from damage caused by reactive oxygen species.
相似化合物的比较
- N-Phenylthiocarbamoyl chitosan derivatives
- N-(Methylthiocarbamoyl) chitosan
- N-Phenylthiocarbamoyl fluoride
Comparison: S-(N-PhenylthiocarbaMoyl)-glutathione is unique due to its glutathione backbone, which imparts distinct redox properties and biological activity. Unlike other similar compounds, it can effectively participate in cellular redox reactions and provide protection against oxidative stress. Its structure allows for specific interactions with cellular targets, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C17H22N4O6S2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(phenylcarbamothioylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H22N4O6S2/c18-11(16(26)27)6-7-13(22)21-12(15(25)19-8-14(23)24)9-29-17(28)20-10-4-2-1-3-5-10/h1-5,11-12H,6-9,18H2,(H,19,25)(H,20,28)(H,21,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1 |
InChI 键 |
NQZBCLPUEOETOQ-RYUDHWBXSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


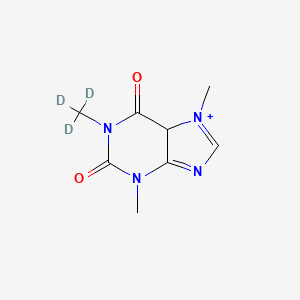

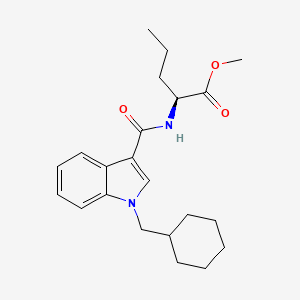
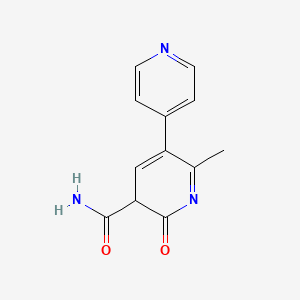
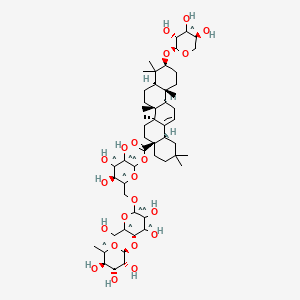
![1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12351038.png)
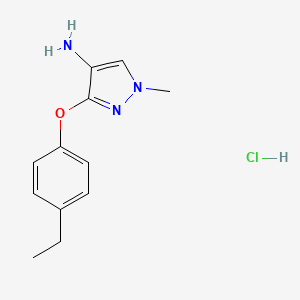
![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)
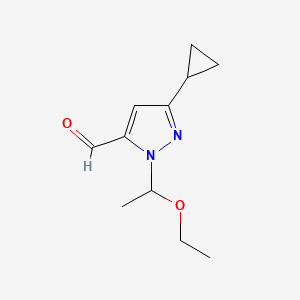
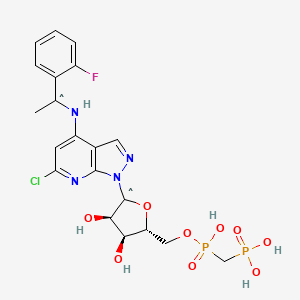
![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)
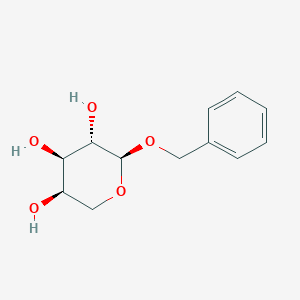
![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)
